molecular formula C19H18ClFN2S B374728 1-(3-chloro-8-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine

1-(3-chloro-8-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine

Cat. No.: B374728
M. Wt: 360.9g/mol
InChI Key: IAMLCAUGORULLB-UHFFFAOYSA-N
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Description

1-(9-Chloro-3-fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of benzothiepin derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the benzothiepin ring, along with a piperazine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Chloro-3-fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiepin core, followed by the introduction of chloro and fluoro substituents. The final step involves the attachment of the piperazine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(9-Chloro-3-fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1-(9-Chloro-3-fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9-Chloro-3-fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9-Chloro-3-fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which may confer distinct pharmacological properties compared to other benzothiepin derivatives.

Properties

Molecular Formula

C19H18ClFN2S

Molecular Weight

360.9g/mol

IUPAC Name

1-(9-chloro-3-fluorobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine

InChI

InChI=1S/C19H18ClFN2S/c1-22-6-8-23(9-7-22)17-10-13-2-3-14(20)11-19(13)24-18-5-4-15(21)12-16(17)18/h2-5,10-12H,6-9H2,1H3

InChI Key

IAMLCAUGORULLB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC3=C(C=C(C=C3)Cl)SC4=C2C=C(C=C4)F

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C(C=C3)Cl)SC4=C2C=C(C=C4)F

Origin of Product

United States

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